molecular formula C18H18N4O3 B2598793 2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide CAS No. 1797638-98-2

2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide

Cat. No.: B2598793
CAS No.: 1797638-98-2
M. Wt: 338.367
InChI Key: KUGFQQVDCQBPKO-UHFFFAOYSA-N
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Description

2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-hydroxyquinoline with 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline: A simpler derivative with similar biological activities.

    4-hydroxyquinoline: Another quinoline derivative with distinct pharmacological properties.

    1-(oxan-4-yl)-1H-pyrazole-4-carboxamide: A related compound with a different substitution pattern on the pyrazole ring.

Uniqueness

2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-17-9-15(14-3-1-2-4-16(14)21-17)18(24)20-12-10-19-22(11-12)13-5-7-25-8-6-13/h1-4,9-11,13H,5-8H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGFQQVDCQBPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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